3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Catalog No.
S981236
CAS No.
55198-89-5
M.F
C15H10ClN3O3
M. Wt
315.713
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-o...

CAS Number

55198-89-5

Product Name

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.713

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)

InChI Key

GYAWOVGCEQLWHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl

Synonyms

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one; USP Clonazepam Related Impurity A;

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a chemical compound with the molecular formula C15H10ClN3O3C_{15}H_{10}ClN_{3}O_{3} and a molecular weight of 315.71 g/mol. It is classified as an impurity related to the anticonvulsant drug Clonazepam, specifically referred to as Clonazepam Impurity B or Clonazepam Related Compound A. The compound features a nitro group and an amino group, contributing to its biological activity and potential pharmacological applications. Its structure includes a quinoline ring, which is notable for its presence in various bioactive compounds .

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one does not have a known mechanism of action as it is not an intended therapeutic agent.

  • Impurity Reference Standard

    The most prevalent application of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one appears to be as a reference standard for Clonazepam, a widely used anticonvulsant medication [, , ]. This compound is an impurity that can be present in Clonazepam, and the reference standard allows researchers and quality control labs to identify and quantify its presence [, , ].

  • Structural Analogue Design

    3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one possesses a heterocyclic ring structure (quinolinone) incorporating a nitro group and a chlorophenyl moiety. Scientists might explore this compound as a potential starting point for designing new molecules with desired biological activities by modifying its functional groups [].

The chemical reactivity of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one can be characterized by its functional groups:

  • Nitration: The nitro group can undergo reduction to form amine derivatives.
  • Amino Group Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.
  • Chlorine Substitution: The chlorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution, making it versatile for further synthetic modifications.

These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetics.

Research indicates that 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one exhibits anticonvulsant properties, similar to its parent compound, Clonazepam. Its biological activity is attributed to the quinoline structure, which is known for interacting with various biological targets, including neurotransmitter receptors. The presence of the nitro and amino groups may enhance its binding affinity and efficacy against seizures .

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions:

  • Formation of the Quinoline Backbone: Starting from appropriate aniline derivatives and carboxylic acids, a quinoline structure can be synthesized via cyclization.
  • Nitration: The quinoline derivative can then be nitrated using nitrating agents like nitric acid to introduce the nitro group at the desired position.
  • Chlorination: Chlorination of the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Amination: Finally, amination can be conducted to introduce the amino group at position 3 of the quinoline ring.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several applications in pharmaceutical research:

  • Reference Standard: It serves as a reference standard for quality control in pharmaceutical formulations containing Clonazepam.
  • Research Tool: It is used in studies exploring the structure-activity relationship of anticonvulsants.
  • Potential Drug Development: Ongoing research may lead to new derivatives with improved pharmacological profiles for treating epilepsy and other neurological disorders .

Interaction studies involving 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one focus on its binding affinity to various receptors:

  • GABA Receptors: As a derivative of Clonazepam, it is expected to interact with GABA_A receptors, enhancing inhibitory neurotransmission.
  • Enzyme Inhibition: Studies may also explore its role in inhibiting specific enzymes related to neurotransmitter metabolism, potentially affecting seizure activity.

These interactions are crucial for understanding its therapeutic potential and side effects .

Several compounds share structural features with 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, making them relevant for comparison:

Compound NameMolecular FormulaUnique Features
ClonazepamC15H10ClN3O3Benzodiazepine structure; broader anxiolytic effects
4-AminoquinolineC9H10N2Lacks nitro group; primarily studied for antimalarial properties
6-NitroquinolineC9H6N2O2Contains only one amino group; potential anticancer activity
7-Chloro-4-(trifluoromethyl)quinolineC11H7ClF3NTrifluoromethyl group enhances lipophilicity; studied for antibacterial properties

The uniqueness of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one lies in its specific combination of functional groups that contribute to its anticonvulsant properties while maintaining structural similarity to other active compounds .

This comprehensive overview highlights the significance of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one in medicinal chemistry and pharmaceutical research.

XLogP3

2.5

Wikipedia

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Dates

Modify: 2023-08-15

Explore Compound Types